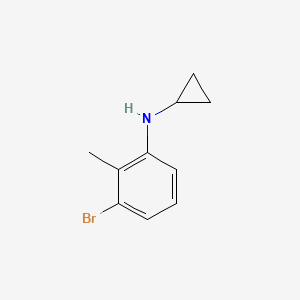

3-bromo-N-cyclopropyl-2-methylaniline

Description

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHKJMQBGVFZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270783 | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-58-6 | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

An In-depth Technical Guide to the Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of the , a substituted aniline derivative of interest in medicinal chemistry and materials science. The document details a robust and efficient synthetic strategy, beginning with readily available starting materials and culminating in the target molecule. The primary focus is on a modern, palladium-catalyzed cross-coupling approach—the Buchwald-Hartwig amination—for the key N-cyclopropylation step. We delve into the mechanistic underpinnings of this transformation, providing field-proven insights into experimental design and execution. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, safety considerations, and a discussion of alternative synthetic methodologies.

Introduction and Strategic Overview

3-bromo-N-cyclopropyl-2-methylaniline is a chemical intermediate whose structural motifs—a substituted aniline and a cyclopropylamine moiety—are prevalent in a wide range of biologically active compounds. The cyclopropyl group, in particular, is a valuable "bioisostere" for larger, more flexible alkyl groups, often conferring improved metabolic stability, potency, and membrane permeability to drug candidates.[1] The synthesis of this target molecule is not trivial, requiring a strategic approach to first construct the substituted aromatic core and then introduce the sterically demanding cyclopropyl group onto the nitrogen atom.

This guide focuses on a two-stage synthetic sequence:

-

Formation of the Key Intermediate: The synthesis of 3-bromo-2-methylaniline from a commercially available precursor.

-

Carbon-Nitrogen (C-N) Bond Formation: The N-cyclopropylation of 3-bromo-2-methylaniline to yield the final product.

While several methods exist for C-N bond formation, the Buchwald-Hartwig amination stands out for its high efficiency, broad substrate scope, and functional group tolerance, making it the centerpiece of our recommended protocol.[2]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The most strategic disconnection is at the aryl C-N bond, leading back to the key intermediate 3-bromo-2-methylaniline and a cyclopropylamine source. A further disconnection of the intermediate reveals that it can be synthesized from a simpler, commercially available toluidine derivative.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Precursor: 3-bromo-2-methylaniline

The synthesis of the key intermediate, 3-bromo-2-methylaniline, can be efficiently achieved from 2-methylaniline (o-toluidine). Direct bromination of anilines can sometimes lead to multiple products (ortho- and para- substitution) and over-bromination.[3] A more controlled and higher-yielding approach involves a three-step sequence: protection of the amine, regioselective bromination, and deprotection.[4]

Workflow for 3-bromo-2-methylaniline Synthesis

Caption: Three-step workflow for the synthesis of the key intermediate.

-

Amine Protection: The amino group of 2-methylaniline is acetylated using acetic anhydride. This forms an amide, which is less activating than the free amine, preventing over-bromination and directing the bromination to the desired position.

-

Regioselective Bromination: The acetylated intermediate is then brominated. The bulky acetyl group and the methyl group work in concert to direct the incoming electrophile (bromine) primarily to the meta-position relative to the amine. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose.[4]

-

Deprotection (Hydrolysis): The acetyl group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding the desired 3-bromo-2-methylaniline intermediate in high purity.[5]

The Core Transformation: N-Cyclopropylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[2] It has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.[6]

Causality Behind Experimental Choices

-

Catalyst System: The reaction requires a palladium(0) source and a phosphine ligand.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is often used as a stable precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: The choice of ligand is critical. For coupling with a relatively small amine like cyclopropylamine, sterically hindered, electron-rich phosphine ligands are required. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. Ligands like BrettPhos have proven highly effective for this type of transformation.[7][8]

-

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[7]

-

Solvent: An inert, anhydrous, aprotic solvent such as toluene or dioxane is used to ensure the stability of the catalyst and reagents.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism proceeds through a well-established catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of 3-bromo-2-methylaniline

This protocol is adapted from established procedures for the reduction of nitroarenes.[5]

-

Step A: Reduction of 1-bromo-2-methyl-3-nitrobenzene

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), ethanol (approx. 10 mL per gram of starting material), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 2.5 mL per gram of starting material).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add iron powder (Fe, approx. 5.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromo-2-methylaniline.

-

The product can be purified further by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

This protocol is based on a general and highly efficient Buchwald-Hartwig amination procedure.[7]

| Reagent/Component | Molar Eq. | Purpose |

| 3-bromo-2-methylaniline | 1.0 | Aryl halide substrate |

| Cyclopropylamine | 1.2 | Amine coupling partner |

| Pd(OAc)₂ | 0.01 (1 mol%) | Palladium precatalyst |

| BrettPhos | 0.03 (3 mol%) | Phosphine ligand |

| Potassium tert-butoxide (t-BuOK) | 1.5 | Base |

| Toluene | - | Anhydrous solvent |

-

Step B: Buchwald-Hartwig N-Cyclopropylation

-

To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 eq) and BrettPhos (0.03 eq).

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add 3-bromo-2-methylaniline (1.0 eq), potassium tert-butoxide (1.5 eq), and a magnetic stir bar.

-

Add anhydrous toluene, followed by cyclopropylamine (1.2 eq) via syringe.

-

Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromo-N-cyclopropyl-2-methylaniline.[9]

-

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a premier method, other strategies can be employed, particularly when palladium-based methods are not desirable.

-

Copper-Catalyzed N-Cyclopropylation (Chan-Lam Coupling): This method utilizes a copper catalyst, such as copper(II) acetate, in the presence of a ligand (e.g., 2,2'-bipyridine) and a base. The cyclopropyl source is typically cyclopropylboronic acid.[10] This reaction is often performed under an air atmosphere, which can be operationally simpler than the strictly anaerobic conditions required for many palladium-catalyzed reactions.[11]

Conclusion

The is reliably achieved through a two-stage process. The preparation of the 3-bromo-2-methylaniline intermediate via a protection-bromination-deprotection sequence or a direct reduction provides the necessary aromatic core. The subsequent N-cyclopropylation is most effectively accomplished using the Buchwald-Hartwig amination. The judicious choice of a palladium catalyst, a sterically demanding phosphine ligand like BrettPhos, and a strong base ensures a high-yielding and clean conversion to the final product. This guide provides a robust and well-substantiated framework for the laboratory-scale synthesis of this valuable chemical building block.

References

-

Zhu, J., et al. (2010). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Chemical Communications, 46(19), 3393-3395. Available at: [Link][10][11]

-

McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5766-5775. Available at: [Link][7]

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46, 3393-3395. Available at: [Link][10]

-

Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Available at: [4]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][2]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link][1]

-

Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link][8]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link][6]

Sources

- 1. longdom.org [longdom.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-bromo-N-cyclopropyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of atoms within a molecule dictates its function, reactivity, and potential therapeutic applications. This guide provides a comprehensive exploration of 3-bromo-N-cyclopropyl-2-methylaniline, a compound of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the "why" behind the "how." We will delve into its synthesis, structural characterization, and the underlying principles that govern its chemical behavior. This document is structured to empower researchers with the foundational knowledge and practical insights necessary to confidently work with and innovate upon this molecular scaffold.

Introduction to the 3-bromo-N-cyclopropyl-2-methylaniline Scaffold

3-bromo-N-cyclopropyl-2-methylaniline belongs to the class of N-cyclopropylanilines, a structural motif increasingly recognized for its significance in drug discovery. The cyclopropyl group, a small, strained ring, is not merely a passive substituent. Its unique electronic and conformational properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of a bromine atom and a methyl group on the aniline ring further modulates its physicochemical properties, offering multiple points for synthetic diversification.

The strategic placement of the bromo, cyclopropyl, and methyl groups creates a distinct electronic and steric environment. The ortho-methyl group, for instance, can induce a twist in the N-cyclopropyl moiety relative to the phenyl ring, impacting n-π conjugation and the molecule's overall three-dimensional shape. Understanding these subtleties is paramount for designing novel compounds with tailored pharmacological profiles.

Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline: A Plausible Pathway

The proposed synthesis commences with the commercially available starting material, 3-bromo-2-methylaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 3-bromo-2-methylaniline | C₇H₈BrN | 186.05 | 55289-36-6 | Colorless to Brown clear liquid |

Proposed Reaction Scheme: Buchwald-Hartwig Amination

The core of the proposed synthesis is the palladium-catalyzed coupling of 3-bromo-2-methylaniline with cyclopropylamine. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 3-bromo-N-cyclopropyl-2-methylaniline.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned projection based on analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Materials:

-

3-bromo-2-methylaniline (1.0 equiv)

-

Cyclopropylamine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen). The rigorous exclusion of oxygen and moisture is paramount to prevent catalyst degradation and ensure reproducibility.

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 3-bromo-2-methylaniline and cyclopropylamine via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-N-cyclopropyl-2-methylaniline as the final product.

Structural Elucidation and Characterization

The confirmation of the molecular structure of 3-bromo-N-cyclopropyl-2-methylaniline relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm).Cyclopropyl Protons: A multiplet for the CH group and two multiplets for the CH₂ groups of the cyclopropyl ring (approx. 0.4-2.5 ppm).Methyl Protons: A singlet for the methyl group (approx. 2.2-2.5 ppm).NH Proton: A broad singlet which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the bromine atom.Cyclopropyl Carbons: Signals for the CH and CH₂ groups of the cyclopropyl ring (approx. 5-35 ppm).Methyl Carbon: A signal for the methyl group (approx. 15-20 ppm). |

| Mass Spec (EI) | Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z values consistent with the molecular weight. |

| IR Spectroscopy | N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹.C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹. |

Rationale for Predicted Data

-

¹H NMR: The chemical shifts are estimated based on the electronic environment of each proton. The aromatic protons will exhibit splitting patterns (doublets, triplets) depending on their coupling with neighboring protons. The diastereotopic protons of the cyclopropyl CH₂ groups are expected to show complex splitting.

-

¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects.

-

Mass Spectrometry: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a definitive characteristic for identifying bromine-containing compounds.

-

IR Spectroscopy: The vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule, providing functional group information.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for 3-bromo-N-cyclopropyl-2-methylaniline is not available, we must extrapolate from the known hazards of its precursors and analogous compounds.

-

3-bromo-2-methylaniline: This starting material is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered toxic if swallowed or in contact with skin.

-

N-cyclopropylanilines: This class of compounds can be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention.

Potential Applications and Future Directions

The 3-bromo-N-cyclopropyl-2-methylaniline scaffold is a promising starting point for the development of novel bioactive molecules. The cyclopropylamine moiety is a known pharmacophore in several approved drugs, valued for its ability to improve metabolic stability and potency. The bromine atom serves as a versatile handle for further synthetic modifications, such as Suzuki, Sonogashira, or Heck cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Potential research directions include:

-

Medicinal Chemistry: Exploration of this scaffold for the development of kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Agrochemicals: Investigation of its potential as a building block for novel pesticides or herbicides.

-

Materials Science: Use as a monomer or precursor for the synthesis of novel polymers or organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of 3-bromo-N-cyclopropyl-2-methylaniline, from its logical synthesis to its predicted structural characteristics. By understanding the fundamental principles that govern its chemistry, researchers are better equipped to utilize this versatile molecule in their scientific endeavors. The proposed synthetic protocol and predicted spectroscopic data serve as a valuable starting point for the practical application and further investigation of this intriguing compound. As with all scientific exploration, rigorous experimental validation is the essential next step to confirm these projections and unlock the full potential of 3-bromo-N-cyclopropyl-2-methylaniline.

References

-

PubChem. 3-Bromo-N-methylaniline. [Link]

-

Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

PubChem. 3-Bromo-o-toluidine. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

Foreword: Contextualizing Solubility in Modern Drug Discovery

An In-depth Technical Guide to the Solubility Profile of 3-bromo-N-cyclopropyl-2-methylaniline

In the landscape of contemporary drug development, the adage "a drug must be in solution to be absorbed" has never been more salient. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, erratic bioavailability, and unreliable outcomes in preclinical and clinical studies. The molecule at the center of this guide, 3-bromo-N-cyclopropyl-2-methylaniline, represents a chemical scaffold with features common in modern medicinal chemistry—a substituted aromatic amine core suggesting potential bioactivity, but also physicochemical properties that warrant rigorous investigation.

This document is designed for the practicing researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all approach. Instead, it provides a comprehensive, scientifically-grounded framework for systematically determining, understanding, and interpreting the solubility of this specific compound. We will delve into the theoretical underpinnings that govern its solubility, provide field-tested experimental protocols for its measurement, and discuss the critical interpretation of the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring that the data generated is robust, reproducible, and, most importantly, decision-enabling.

Part 1: Physicochemical Profile of 3-bromo-N-cyclopropyl-2-methylaniline

The addition of an N-cyclopropyl group to the parent aniline is expected to increase its lipophilicity (raising the LogP) and slightly decrease its aqueous solubility, while having a modest effect on the basicity (pKa) of the amine.

| Property | Value (Estimated/Calculated) | Rationale & Scientific Context |

| IUPAC Name | 3-bromo-N-cyclopropyl-2-methylaniline | N/A |

| CAS Number | Not assigned. (Parent: 55289-36-6)[1][2][3][4] | The CAS number for the parent amine, 3-bromo-2-methylaniline, is well-documented. |

| Molecular Formula | C₁₀H₁₂BrN | Derived from structural analysis. |

| Molecular Weight | 226.11 g/mol | Calculated from the molecular formula. |

| Predicted pKa | 3.0 - 3.5 | The parent amine has a predicted pKa of 3.38±0.10.[2] The N-alkylation may slightly alter this, but it remains a weakly basic compound. This is critical for pH-dependent solubility. |

| Predicted LogP | ~3.0 - 3.5 | The parent amine has a computed XLogP3 of 2.3.[1] The cyclopropyl group will increase lipophilicity, thereby increasing the LogP value. |

| General Solubility | Low aqueous solubility expected. | Analogous compounds like 4-bromoaniline are poorly soluble in water (<1 mg/mL).[5][6] The increased lipophilicity from the cyclopropyl group suggests this compound will follow a similar trend. |

Part 2: The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, not all solubility measurements are equal. The choice between a kinetic or thermodynamic assessment is driven by the stage of research and the question being asked. Understanding this distinction is fundamental to designing meaningful experiments.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of the solid material. It is the gold-standard measurement, crucial for late-stage lead optimization and preformulation, as it reflects the most stable state.[7] The most common method is the Shake-Flask technique.[8]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a high-concentration stock (typically in DMSO) is rapidly diluted into an aqueous buffer.[8][9] It measures the compound's ability to resist precipitation from a supersaturated solution and is not an equilibrium value. Due to its high throughput and low compound requirement, it is the preferred method for early-stage discovery and screening campaigns.[9][10][11]

The relationship between these two values is itself a diagnostic tool. A kinetic solubility value that is significantly higher than the thermodynamic value can signal a risk of the compound precipitating over time in vivo or in formulations.

Caption: Logical flow for selecting a solubility assay based on the drug discovery stage.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are presented as robust, self-validating workflows. The choice of analytical finish (e.g., HPLC-UV, LC-MS/MS) should be based on the compound's properties (chromophore presence, ionization efficiency) and the required sensitivity.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard. The extended incubation time allows the system to reach a true thermodynamic equilibrium.[7]

Causality: By introducing an excess of solid compound, we ensure that the resulting solution is fully saturated. The prolonged shaking (16-72 hours) is necessary to overcome the kinetic barriers of dissolution and allow the solution to reach a stable, equilibrated state.[7] Filtration or high-speed centrifugation is critical to separate all undissolved solid before analysis.

Step-by-Step Methodology:

-

Compound Dispensing: Add an excess of solid 3-bromo-N-cyclopropyl-2-methylaniline (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow it to shake for at least 24 hours. A 48 or 72-hour time point can be included to confirm that equilibrium has been reached.[7]

-

Phase Separation: After incubation, allow the vial to stand for 1 hour to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes and collect the supernatant.

-

Sample Preparation: Prepare a dilution series of the filtered supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution of the compound.

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility via DMSO Dilution Method

This high-throughput method is ideal for early discovery when compound availability is limited.[10][11]

Causality: This protocol mimics the scenario in many high-throughput screening assays where a compound is introduced into an aqueous environment from a DMSO stock. The measurement determines the concentration at which the compound precipitates out of a supersaturated state. The 2-hour incubation is a pragmatic compromise between throughput and allowing time for precipitation to occur.[9][10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-bromo-N-cyclopropyl-2-methylaniline (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Aqueous Dilution: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., 98 µL of PBS pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake it at room temperature for 2 hours.[9][10]

-

Precipitate Removal: Use a filter plate (e.g., Millipore MultiScreen) to filter the samples into a clean collection plate. This separates the precipitated compound from the dissolved compound.

-

Quantification: Analyze the filtrate directly or after dilution using HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is observed (or the measured concentration in the filtrate) is reported as the kinetic solubility.

Caption: Workflow for the Kinetic Solubility Assay.

Part 4: Data Interpretation and Strategic Implications

The quantitative data from these experiments should be meticulously organized. The ultimate goal is not just to generate numbers, but to derive actionable insights.

Example Data Summary Table

| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | Experimental Value | Calculated Value |

| Kinetic | PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| Kinetic | FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value |

Interpreting the Results:

-

pH-Dependence: As a weak base, 3-bromo-N-cyclopropyl-2-methylaniline is expected to be significantly more soluble at low pH (e.g., pH 1.2) where the amine is protonated, compared to neutral or basic pH. A lack of pH-dependent solubility would be an unexpected result warranting further investigation into the compound's pKa.

-

Kinetic vs. Thermodynamic Gap: A large discrepancy where kinetic solubility >> thermodynamic solubility suggests the compound readily forms supersaturated solutions that are prone to precipitation. This is a critical risk factor for oral absorption, as the compound may dissolve in the stomach (low pH) only to precipitate in the higher pH environment of the intestine.

-

Biopharmaceutical Classification System (BCS): Solubility data is a cornerstone of the BCS, which classifies drugs based on their solubility and permeability.[7] A compound with low solubility (e.g., <100 µg/mL) across the physiological pH range would likely be a BCS Class II or IV candidate, signaling that formulation strategies like particle size reduction or amorphous solid dispersions may be necessary to achieve adequate oral bioavailability.[12]

Conclusion

The solubility of 3-bromo-N-cyclopropyl-2-methylaniline is not a single value but a multifaceted profile that must be characterized across various physiologically relevant conditions. By employing both thermodynamic and kinetic assays, researchers can build a comprehensive understanding of this compound's behavior. This guide provides the theoretical framework and practical, validated protocols to generate high-quality, decision-driving data, ultimately enabling a more informed and efficient progression of drug discovery and development projects.

References

-

BioDuro, "ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science," BioDuro, Available: [Link].

-

PubChem, "3-Bromo-o-toluidine | C7H8BrN | CID 123538," PubChem, Available: [Link].

-

Singhvi, G., et al., "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery," Asian Journal of Chemistry, 2012. Available: [Link].

-

Inventiva Pharma, "Solubility Toolbox for Successful Design of Drug Candidates," Inventiva Pharma, Available: [Link].

-

Ascendia Pharma, "4 Factors Affecting Solubility of Drugs," Ascendia Pharma, Available: [Link].

-

Wikipedia, "4-Bromoaniline," Wikipedia, Available: [Link].

-

Pharmaguideline, "Factors that Affect the Solubility of Drugs," Pharmaguideline, Available: [Link].

-

PubChem, "4-Bromoaniline | BrC6H4NH2 | CID 7807," PubChem, Available: [Link].

Sources

- 1. 3-Bromo-o-toluidine | C7H8BrN | CID 123538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]

- 3. 55289-36-6|3-Bromo-2-methylaniline|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-2-methylaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. inventivapharma.com [inventivapharma.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

The Strategic Utility of 3-bromo-N-cyclopropyl-2-methylaniline in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. This technical guide provides an in-depth exploration of 3-bromo-N-cyclopropyl-2-methylaniline, a versatile and strategically important building block. We will delve into its synthesis, key reactivity patterns, and its application in the synthesis of high-value compounds, with a particular focus on its role in the development of innovative therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Architectural Advantages of a Multifunctional Building Block

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aniline that offers a confluence of desirable features for the synthetic chemist. Its structure incorporates several key elements that can be strategically exploited:

-

An Ortho-Methyl Group: This group provides steric hindrance that can influence the conformation of the molecule and its derivatives, a critical factor in modulating biological activity and selectivity. This steric bulk can also direct the regioselectivity of certain reactions.[1]

-

A Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties.

-

An N-Cyclopropyl Group: The cyclopropyl group is a "privileged" motif in medicinal chemistry. Its unique electronic and steric properties, coupled with its high metabolic stability, can enhance potency, reduce off-target effects, and improve pharmacokinetic profiles of drug candidates.[2][3][4] The cyclopropyl ring's high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

This unique combination of functionalities makes 3-bromo-N-cyclopropyl-2-methylaniline a powerful tool for the rapid generation of molecular diversity and the synthesis of complex target molecules.

Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline: A Two-Step Approach

The synthesis of the title compound is most efficiently achieved through a two-step sequence, starting from the commercially available 2-methylaniline. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 3-bromo-N-cyclopropyl-2-methylaniline.

Step 1: Synthesis of 3-bromo-2-methylaniline

The precursor, 3-bromo-2-methylaniline, can be synthesized via the bromination of 2-methylaniline. A common method involves the reduction of an appropriate nitroaromatic compound.[5]

Experimental Protocol: Reduction of 1-bromo-2-methyl-3-nitrobenzene

-

To a solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in ethanol, add stannous dichloride dihydrate (5.0 eq).

-

Heat the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the ethanol by rotary evaporation.

-

Adjust the pH of the residue to approximately 8 with a saturated solution of sodium bicarbonate.

-

Filter the mixture through a pad of celite or magnesium silicate, and wash the filter cake with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methylaniline.[5]

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 1-bromo-2-methyl-3-nitrobenzene | 216.03 | 1.0 |

| Stannous dichloride dihydrate | 225.63 | 5.0 |

Step 2: N-Cyclopropylation of 3-bromo-2-methylaniline

The introduction of the cyclopropyl group onto the aniline nitrogen can be achieved via a copper-catalyzed Chan-Lam coupling reaction with cyclopropylboronic acid.[6]

Experimental Protocol: Copper-Catalyzed N-Cyclopropylation

-

To a reaction vessel, add 3-bromo-2-methylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.0 eq), 2,2'-bipyridine (1.0 eq), and sodium carbonate (2.0 eq).

-

Add dichloroethane as the solvent.

-

Stir the reaction mixture under an air atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-cyclopropyl-2-methylaniline.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 3-bromo-2-methylaniline | 186.05 | 1.0 |

| Cyclopropylboronic acid | 85.90 | 1.5 |

| Copper(II) acetate | 181.63 | 1.0 |

| 2,2'-Bipyridine | 156.18 | 1.0 |

| Sodium carbonate | 105.99 | 2.0 |

Key Reactions and Synthetic Utility

3-bromo-N-cyclopropyl-2-methylaniline is a versatile substrate for a range of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Strategic Application of 3-Bromo-N-cyclopropyl-2-methylaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This technical guide delves into the potential applications of 3-bromo-N-cyclopropyl-2-methylaniline, a versatile chemical scaffold poised for significant impact in medicinal chemistry. We will explore its synthetic accessibility, physicochemical properties, and, most critically, its role as a key building block in the generation of potent kinase inhibitors. Drawing parallels with established therapeutic agents, we will illuminate a path for the rational design of novel drug candidates leveraging the distinct attributes of this compound.

Introduction: The Value Proposition of the 3-Bromo-N-cyclopropyl-2-methylaniline Scaffold

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic properties is a central theme in medicinal chemistry. The 3-bromo-N-cyclopropyl-2-methylaniline scaffold emerges as a compelling starting point for several reasons:

-

The N-Cyclopropyl Group: This small, strained ring system is a bioisostere for larger or more flexible alkyl groups and can significantly impact a molecule's conformation and metabolic stability. The cyclopropyl moiety is known to increase potency and reduce oxidative metabolism by cytochrome P450 enzymes, leading to an improved pharmacokinetic profile.

-

The Bromine Atom: A key functional handle, the bromine atom provides a versatile site for further chemical elaboration. It is amenable to a wide array of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space around the core structure.

-

The 2-Methylaniline Core: The ortho-methyl group provides steric hindrance that can influence the molecule's preferred conformation and its interactions with biological targets. This can be exploited to achieve higher selectivity for a particular kinase or receptor.

This guide will dissect the synthetic pathways to access this valuable intermediate and subsequently explore its potential in the design of targeted therapies, with a particular focus on kinase inhibition.

Synthesis of 3-Bromo-N-cyclopropyl-2-methylaniline: A Multi-faceted Approach

The synthesis of 3-bromo-N-cyclopropyl-2-methylaniline can be approached through a logical sequence, beginning with the preparation of the core aniline followed by the introduction of the cyclopropyl group.

Synthesis of the Precursor: 3-Bromo-2-methylaniline

The precursor, 3-bromo-2-methylaniline, is a known compound that can be synthesized via several established methods.[1] One common approach involves the bromination of 2-methylaniline. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Alternatively, a multi-step synthesis starting from 1-bromo-2-methyl-3-nitrobenzene can be employed. This involves the reduction of the nitro group to an amine, a reaction that can be achieved with high yield using reagents such as stannous dichloride hydrate or iron filings in the presence of an acid.[1]

N-Cyclopropylation of 3-Bromo-2-methylaniline

With the precursor in hand, the introduction of the cyclopropyl group onto the aniline nitrogen is the key transformation. Several modern synthetic methodologies can be effectively employed for this purpose.

Table 1: Comparison of Synthetic Methods for N-Cyclopropylation

| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene), elevated temperature | High yields, broad substrate scope | Requires inert atmosphere, expensive catalyst and ligands |

| Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO), high temperature | Cost-effective catalyst | Often requires harsh reaction conditions |

| Copper-Promoted N-Cyclopropylation | Cu(OAc)₂, Ligand (e.g., 2,2'-bipyridine), Base (e.g., Na₂CO₃), Cyclopropylboronic acid | Dichloroethane, air atmosphere | Milder conditions compared to traditional Ullmann | Stoichiometric copper may be required |

Experimental Protocol: Buchwald-Hartwig N-Cyclopropylation

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed N-cyclopropylation of 3-bromo-2-methylaniline.

Materials:

-

3-Bromo-2-methylaniline

-

Cyclopropylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (1-5 mol%) and BINAP (1.2-6 mol%).

-

Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

-

Add 3-bromo-2-methylaniline (1.0 equivalent) and cyclopropylamine (1.2-1.5 equivalents) to the reaction mixture.

-

Finally, add sodium tert-butoxide (1.5-2.0 equivalents) to the flask.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-cyclopropyl-2-methylaniline.

Caption: Proposed synthesis of a novel kinase inhibitor.

The RAS/RAF/MEK/ERK Signaling Pathway: The Target

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, such as BRAF and KRAS, are common drivers of oncogenesis.

Diagram 3: The RAS/RAF/MEK/ERK Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention.

By developing novel inhibitors that target key kinases in this pathway, such as MEK, it is possible to block the downstream signaling events that drive cancer cell growth and survival. The unique structural features of 3-bromo-N-cyclopropyl-2-methylaniline make it an ideal starting point for the design of such inhibitors.

Conclusion and Future Perspectives

3-Bromo-N-cyclopropyl-2-methylaniline is a chemical scaffold with significant untapped potential in medicinal chemistry. Its synthetic accessibility, coupled with the advantageous physicochemical properties imparted by the N-cyclopropyl and bromo-substituents, makes it a valuable tool for the modern drug hunter. The clear parallel with the structure of the successful MEK inhibitor Trametinib provides a strong rationale for its application in the development of novel kinase inhibitors. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold, targeting not only MEK but also other clinically relevant kinases. The insights gained from such studies will undoubtedly contribute to the advancement of targeted cancer therapies.

References

- Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-competitive inhibitor of MEK1/2 activity against BRAF and K-Ras mutant tumor cell lines. Cancer Research, 71(8_Supplement), 349-349.

- GSK. (2014). Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors. U.S.

- Infante, J. R., et al. (2012). Safety and efficacy results from the first-in-human study of the oral MEK 1/2 inhibitor GSK1120212. Journal of Clinical Oncology, 30(15_suppl), 2503-2503.

- Japan Tobacco Inc. (2011). N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide compound with (methylsulfinyl)methane (1:1). Advanced ChemBlocks.

- Kelly, K., et al. (2011). A phase I/II study of the MEK inhibitor (MEKi) GSK1120212 (GSK212) in combination with the pan-PI3K inhibitor (PI3Ki) GSK2126458 (GSK458) in patients with advanced solid tumors. Journal of Clinical Oncology, 29(15_suppl), 3004-3004.

- Morris, E. J., & Jha, S. (2019). Trametinib. In StatPearls [Internet].

- Novartis AG. (2017). Compounds and compositions as inhibitors of mek. U.S.

- Patel, H., et al. (2017). A phase 1b, open-label, dose-escalation study of the safety and pharmacology of the MEK inhibitor GSK1120212 (trametinib) in combination with the AKT inhibitor GSK2141795 in patients with advanced solid tumors.

- Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021). Pharmacological Research, 170, 105734.

- Simson Pharma Limited. N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)(nitroso)amino)phenyl)acetamide.

- Tolcher, A. W., et al. (2015). A phase I study of the oral MEK inhibitor trametinib (GSK1120212) in combination with everolimus in patients with advanced solid tumors. Annals of Oncology, 26(3), 590-596.

- Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized?.

- Caunt, C. J., et al. (2015). MEK inhibitors in cancer: a patent review (2011 - 2014).

- APExBIO. (n.d.). Trametinib (GSK1120212) – MEK Inhibitor.

- Zhang, C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(5), 763-769.

Sources

Methodological & Application

purification techniques for 3-bromo-N-cyclopropyl-2-methylaniline

An Application Guide to the Purification of 3-bromo-N-cyclopropyl-2-methylaniline

Authored by: A Senior Application Scientist

Introduction

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, cyclopropyl, and methyl groups offers multiple reaction sites for further chemical modification. The purity of this intermediate is paramount; residual starting materials, regioisomers, or over-brominated species can introduce critical flaws in a synthetic route, leading to diminished yields, complex downstream purifications, and potentially undesirable toxicological profiles in the final product.

This document provides a comprehensive guide to the purification of 3-bromo-N-cyclopropyl-2-methylaniline for researchers, chemists, and drug development professionals. As direct literature on this specific molecule is limited, the protocols and principles herein are synthesized from established methods for structurally similar aromatic amines. We will explore the foundational techniques of flash column chromatography, vacuum distillation, and recrystallization, explaining the causality behind procedural choices to empower scientists to adapt and optimize these methods for their specific needs.

Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities. While experimental data for 3-bromo-N-cyclopropyl-2-methylaniline is not widely published, we can infer its characteristics by comparing them to closely related analogs.

Table 1: Physicochemical Properties of 3-bromo-N-cyclopropyl-2-methylaniline and Related Analogs

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Features |

| 3-bromo-2-methylaniline | 186.05 | 248 (lit.)[1] | 1.51 at 25 °C (lit.)[1] | Primary amine, lacks N-substitution. |

| 3-bromo-N-methylaniline | 186.05 | 253 (lit.) | 1.461 at 25 °C (lit.) | Secondary amine, N-methyl group. |

| 3-bromo-N,N-dimethylaniline | 200.08 | Not available | 1.402 at 25 °C | Tertiary amine, increased steric hindrance. |

| Target: 3-bromo-N-cyclopropyl-2-methylaniline | 226.11 | Estimated >250 | Estimated ~1.4-1.5 | Secondary amine, bulky N-cyclopropyl group. |

-

Causality : The addition of the N-cyclopropyl group increases the molecular weight compared to its N-methyl and unsubstituted counterparts. This increase logically leads to a higher boiling point, making vacuum distillation a necessary consideration to prevent thermal decomposition that can occur at temperatures approaching and exceeding 250 °C.[2]

Common Synthesis-Related Impurities: Based on typical synthetic routes for similar compounds (e.g., bromination of an N-substituted aniline), the crude product may contain:

-

Unreacted Starting Material: N-cyclopropyl-2-methylaniline.

-

Regioisomers: Bromination occurring at other positions on the aromatic ring.

-

Over-brominated Products: Di- or tri-brominated species.

-

Residual Reagents: Brominating agents or catalysts.

-

Degradation Products: Anilines are susceptible to oxidation, often forming colored impurities.[2][3]

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical state of the crude product. The following diagram outlines a logical decision-making process.

Caption: Decision workflow for selecting the primary purification technique.

Method 1: Flash Column Chromatography

Flash chromatography is the preferred method for removing impurities with similar polarity to the target compound, such as regioisomers. The key challenge with amines is their basicity, which can lead to strong interactions with the acidic surface of standard silica gel, causing tailing, poor separation, and potential degradation.[4]

Expertise & Causality: To counteract the acidic nature of silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the protonation of the target amine and allowing for symmetrical peak elution.[4][5] An alternative is to use an amine-functionalized silica, though this is a more expensive option.[4]

Protocol 1: Flash Chromatography with Basic Modifier

-

Slurry Preparation: a. Prepare the mobile phase (eluent). A good starting point is a non-polar/polar mixture like Hexane:Ethyl Acetate (95:5). b. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). c. In a beaker, create a slurry of silica gel (230-400 mesh) with the TEA-modified eluent.

-

Column Packing: a. Secure a glass column vertically. Add a small layer of sand to the bottom. b. Pour the silica slurry into the column. Use gentle air pressure to pack the column bed evenly, ensuring no air bubbles are trapped. c. Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under vacuum. c. Carefully add the sample to the top of the column.

-

Elution and Fraction Collection: a. Begin eluting with the mobile phase, maintaining a constant flow rate with positive pressure. b. Collect fractions in test tubes. Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions. c. Combine the fractions containing the pure product.

-

Solvent Removal: a. Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified 3-bromo-N-cyclopropyl-2-methylaniline.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-bromo-N-cyclopropyl-2-methylaniline

Introduction: The Strategic Importance of N-Cyclopropyl Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the N-cyclopropyl aniline scaffold has emerged as a privileged structural motif. The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic profile.[1] This is due to the unique electronic properties and conformational rigidity conferred by the strained three-membered ring. When coupled with an aniline core, a common pharmacophore in numerous therapeutic agents, the resulting derivatives become highly valuable building blocks for the synthesis of novel drug candidates.[2][3]

3-bromo-N-cyclopropyl-2-methylaniline, in particular, represents a key intermediate for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The ortho-methyl group, while introducing steric hindrance, offers a vector for further structural elaboration and can influence the conformational presentation of the molecule, which is critical for target engagement. This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions with this valuable, albeit challenging, substrate.

Mechanistic Considerations for a Sterically Hindered Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the successful execution of this reaction with 3-bromo-N-cyclopropyl-2-methylaniline requires a nuanced understanding of the challenges posed by its structure.

The primary obstacle is the steric hindrance created by the ortho-methyl group and the N-cyclopropyl substituent. This steric bulk can impede the initial oxidative addition of the palladium(0) catalyst to the aryl bromide. Furthermore, the electron-donating nature of the aniline nitrogen can also modulate the reactivity of the aryl bromide. Overcoming these hurdles necessitates the careful selection of a palladium catalyst with bulky, electron-rich phosphine ligands that can facilitate the oxidative addition step and promote the subsequent reductive elimination.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Parameters: A Data-Driven Approach

The successful Suzuki coupling of sterically hindered anilines is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of recommended starting conditions based on literature precedents for similar substrates.[2][5]

| Parameter | Recommended Reagent/Condition | Rationale for Sterically Hindered Substrates |

| Palladium Precatalyst | CataCXium® A Palladacycle, Pd(OAc)₂, Pd₂(dba)₃ | Palladacycles and other advanced precatalysts often show superior activity with challenging substrates.[2] |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic inorganic bases are generally effective. Cesium carbonate is often superior for hindered substrates.[2] |

| Solvent | 2-MeTHF, Dioxane, Toluene | Aprotic solvents are preferred. 2-MeTHF has shown excellent results in similar systems.[2] |

| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy barrier for sterically demanding couplings. |

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 3-bromo-N-cyclopropyl-2-methylaniline. Optimization may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of other ortho-substituted bromoanilines.[2]

Materials:

-

3-bromo-N-cyclopropyl-2-methylaniline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

CataCXium® A Palladacycle (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add 3-bromo-N-cyclopropyl-2-methylaniline (1.0 eq), the arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and the CataCXium® A Palladacycle (3 mol%).

-

Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling of 3-bromo-N-cyclopropyl-2-methylaniline.

Comparative Data and Substrate Scope

| Bromoaniline Isomer | Reaction Time (min) | Yield (%) |

| 2-Bromoaniline | 15 | 86 |

| 3-Bromoaniline | 15 | 64 |

| 3-Bromoaniline | 60 | 96 |

| 4-Bromoaniline | 15 | 91 |

| Data adapted from a micellar Suzuki coupling study with 2-thienylboronic acid.[5] |

This data underscores the feasibility of coupling at the ortho position. The slightly reduced reactivity of the 3-bromo isomer initially, which improves with time, highlights the electronic and steric factors at play.[5] For 3-bromo-N-cyclopropyl-2-methylaniline, a similar or slightly attenuated reactivity compared to 2-bromoaniline can be anticipated due to the additional steric bulk of the methyl and cyclopropyl groups.

The scope of the reaction with respect to the boronic acid partner is generally broad. Both electron-rich and electron-poor aryl and heteroaryl boronic acids are typically well-tolerated, providing access to a diverse range of biaryl structures.[2]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate base/solvent. | Screen different palladium precatalysts and ligands. Increase the reaction temperature in increments. Try alternative bases like K₃PO₄. Ensure the solvent is anhydrous and degassed. |

| Formation of Side Products | Protodeboronation of the boronic acid or homocoupling. | Use a slight excess of the boronic acid. Ensure rigorous exclusion of oxygen. Lowering the reaction temperature might be beneficial if side reactions are prevalent. |

| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Recrystallization may be an alternative purification method for solid products. |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-N-cyclopropyl-2-methylaniline is a powerful transformation for the synthesis of valuable building blocks in drug discovery and materials science. While the sterically hindered nature of this substrate presents challenges, the use of modern palladium catalysts with bulky, electron-rich ligands, in combination with appropriate bases and solvents, can lead to high yields of the desired biaryl products. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

-

Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 29184-29188. [Link]

-

Cravotto, G., Orio, L., Padovan, D., Carnaroglio, D., & Martina, K. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Characterization of 3-bromo-N-cyclopropyl-2-methylaniline

Introduction: The Analytical Imperative for Substituted Anilines

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is paramount.[1][2] The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory compliance of the final product.[2][3] These impurities may arise from the synthesis process, including unreacted starting materials, by-products, or degradation products.[1]

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 3-bromo-N-cyclopropyl-2-methylaniline. In the absence of standardized, published methods for this specific molecule, the following protocols have been developed and adapted from established analytical techniques for structurally similar aniline derivatives.[4][5][6] The methodologies presented herein are designed to be robust, reliable, and readily implementable in a modern analytical laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-bromo-N-cyclopropyl-2-methylaniline is fundamental to the development of effective analytical methods. While experimental data for this specific compound is not widely available, properties can be estimated based on its structure and data from analogous compounds.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₁₀H₁₂BrN | - |

| Molecular Weight | 226.11 g/mol | - |

| Appearance | Likely a solid or liquid at room temperature | Analogy to similar substituted anilines[7][8] |

| Boiling Point | Expected to be >250 °C | Analogy to 3-bromo-N-methylaniline (253 °C) |

| Solubility | Likely soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane) and sparingly soluble in water. | General solubility of aniline derivatives |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 3-bromo-N-cyclopropyl-2-methylaniline from potential impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable approaches, with the choice depending on the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of 3-bromo-N-cyclopropyl-2-methylaniline.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds like substituted anilines. A C18 stationary phase provides excellent hydrophobic retention and selectivity.

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard mobile phase for reversed-phase HPLC. The organic modifier is adjusted to achieve optimal retention and resolution. A buffer (e.g., phosphate or acetate) is included to control the ionization state of the aniline, leading to improved peak shape and reproducibility.

-

UV Detection: The aromatic ring in 3-bromo-N-cyclopropyl-2-methylaniline will exhibit strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) % B 0 40 20 80 25 80 26 40 | 30 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or λmax determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of 3-bromo-N-cyclopropyl-2-methylaniline reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions.

-

Identify the peak for 3-bromo-N-cyclopropyl-2-methylaniline based on the retention time of the reference standard.

-

Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

-

Diagram: HPLC Workflow for Purity Analysis

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.

Causality Behind Experimental Choices:

-

GC Separation: Given the expected boiling point of 3-bromo-N-cyclopropyl-2-methylaniline, GC is a suitable technique. A non-polar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of aromatic compounds.

-

Split/Splitless Inlet: A splitless injection is preferred for trace analysis of impurities, while a split injection is suitable for analyzing the main component.

-

Mass Spectrometric Detection: MS detection provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of the analyte and any co-eluting impurities. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary GC column.

-

Data acquisition and processing software with a mass spectral library.

-

-

Chromatographic and Spectrometric Conditions:

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (100:1 for main component) or Splitless (for impurity profiling).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-